1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17HF29N2O/c18-5(19,8(25,26)10(29,30)12(33,34)14(37,38)16(41,42)43)2-1-3(48(47-2)4(49)7(22,23)24)6(20,21)9(27,28)11(31,32)13(35,36)15(39,40)17(44,45)46/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVJMTAXSYIIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17HF29N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the trifluoroacetyl and perfluorohexyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Acylation: Introduction of the trifluoroacetyl group using trifluoroacetic anhydride under controlled conditions.
Perfluoroalkylation: Attachment of perfluorohexyl groups using perfluoroalkyl iodides in the presence of a base.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroacetyl and perfluorohexyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity, while the perfluorohexyl groups contribute to its stability and lipophilicity. These properties enable the compound to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Trifluoroacetyl vs.
- Perfluorohexyl vs. Trifluoromethyl : Perfluorohexyl chains impart greater hydrophobicity and thermal resistance than trifluoromethyl groups, but may reduce solubility in polar solvents .
- Benzoyl Substitution : The benzoyl group introduces steric hindrance and π-π interactions, which could limit applications in high-mobility electrolytes but enhance utility in polymer matrices .
Physicochemical Properties
Thermal Stability
- Perfluorohexyl Derivatives : Compounds like 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole exhibit exceptional thermal stability due to strong C–F bonds and rigid perfluoroalkyl chains. This property is critical for high-temperature applications .
- Trifluoromethyl Derivatives : MBTFMP, with shorter trifluoromethyl groups, shows moderate thermal stability but better compatibility with organic electrolytes, as demonstrated in lithium-ion battery studies .
Solubility and Lipophilicity
- The extended perfluorohexyl chains in this compound likely render it insoluble in water but highly soluble in fluorinated solvents (e.g., FC-72). In contrast, MBTFMP’s shorter chains improve solubility in carbonate-based electrolytes .
Biological Activity
1-Trifluoroacetyl-3,5-bis(perfluorohexyl)pyrazole is a fluorinated compound that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial applications. This article compiles existing research findings on its biological activity, highlighting its mechanisms of action, synthesis, and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with trifluoroacetyl and perfluorohexyl groups. Its chemical formula is . The presence of fluorinated groups enhances the lipophilicity and stability of the compound, which can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 368.19 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition coefficient) | High (indicates lipophilicity) |
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation. The trifluoroacetyl group is believed to enhance interaction with bacterial enzymes, leading to increased permeability of the bacterial cell wall .
Case Studies
- Study on MRSA : In a controlled study, this compound demonstrated potent activity against MRSA biofilms with an MBEC (minimum biofilm eradication concentration) of 1 µg/mL. This indicates its potential as a therapeutic agent in treating resistant infections .
- E. faecalis Inhibition : The compound also showed efficacy against Enterococcus faecalis with similar MIC values, suggesting broad-spectrum antimicrobial properties .
Table 2: Summary of Biological Activity Findings
| Bacterial Strain | MIC (µg/mL) | MBEC (µg/mL) |
|---|---|---|
| Methicillin-resistant S. aureus | 0.5 | 1 |
| Enterococcus faecalis | 1 | 4 |
Synthetic Routes
The synthesis of this compound typically involves the reaction of hydrazine derivatives with trifluoroacetyl compounds under controlled conditions to yield the final product .
Research Applications
This compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antibiotics.
- Material Science : Utilized in creating fluorinated polymers with enhanced properties.
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses across laboratories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
